Methyl 6-methoxynicotinate

Regioselective synthesis C–H functionalization Nicotinic acetylcholine receptor ligands

Choose Methyl 6-methoxynicotinate for its unique 6-methoxy substitution pattern that enables regioselective C-5 lithiation—critical for nicotinic acetylcholine receptor SAR studies. Unlike liquid analogs, its crystalline solid form (mp 48–53°C) ensures precise stoichiometric dispensing and consistent reaction outcomes. This key intermediate delivers the 6-methoxy-3-carboxylate motif essential for plant growth regulator and pesticide bioactivity. Substituting other regioisomers risks divergent synthetic paths and target binding loss. Insist on this exact regioisomer for reproducible synthesis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 26218-80-4
Cat. No. B1296975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxynicotinate
CAS26218-80-4
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3
InChIKeyOVLDWZNVBDRZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxynicotinate (CAS 26218-80-4): A Differentiated Nicotinic Acid Derivative for Pharmaceutical Intermediate Sourcing


Methyl 6-methoxynicotinate (CAS 26218-80-4), also known as 6-methoxynicotinic acid methyl ester, is a nicotinic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It exists as a white to off-white crystalline solid at room temperature with a melting point of 48–53 °C and a boiling point of 237.9±20.0 °C at 760 mmHg . This compound serves as a versatile heterocyclic ester widely used as a key intermediate in pharmaceutical and agrochemical synthesis [1].

Methyl 6-Methoxynicotinate (CAS 26218-80-4): Why Generic Substitution Risks Synthesis Failure and Procurement Inefficiency


The 6-methoxy substitution pattern on the pyridine ring confers distinct physicochemical and reactive properties compared to closely related analogs such as methyl 2-methoxynicotinate and 6-methoxynicotinic acid . The 6-position methoxy group alters electronic distribution and steric accessibility, directly influencing regioselectivity in downstream reactions [1]. Crystalline solid morphology with a melting point of 48–53 °C differentiates it from liquid analogs, impacting handling and formulation workflows . Substitution with a compound lacking this precise substitution pattern risks divergent synthetic outcomes and purification challenges .

Methyl 6-Methoxynicotinate (CAS 26218-80-4): Quantitative Evidence for Differential Selection Against Analogs and Precursors


Regioselective Reactivity: Differential Lithiation at the C-5 Position of the Pyridine Ring

Methyl 6-methoxynicotinate exhibits a distinct regioselective deprotonation and substitution pattern at the C-5 position of the pyridine ring when converted to its corresponding (S)-6-methoxynicotine derivative [1]. This reactivity differs markedly from other alkoxy-substituted nicotinates, where lithiation occurs preferentially at the C-4 position (e.g., (S)-6-isopropoxynicotine) [1].

Regioselective synthesis C–H functionalization Nicotinic acetylcholine receptor ligands

Physical Form and Handling: Crystalline Solid vs. Liquid Analogs

Methyl 6-methoxynicotinate is a white to off-white crystalline solid with a melting point of 48–53 °C . In contrast, methyl nicotinate (the parent ester without the 6-methoxy group) is a liquid at room temperature with a melting point of approximately 38–40 °C .

Process chemistry Formulation development Solid-state characterization

Synthetic Accessibility: Two-Step Conversion from Nicotine Derivatives

Enantiopure (S)-6-methoxynicotine derivatives can be synthesized in only two steps from (S)-nicotine via (S)-6-iodonicotine [1]. This contrasts with alternative 6-alkoxynicotinate syntheses that require multi-step sequences or harsher conditions [1].

Synthetic methodology Nicotine alkaloid chemistry Chiral pool synthesis

Methyl 6-Methoxynicotinate (CAS 26218-80-4): High-Impact Application Scenarios Based on Differential Evidence


Synthesis of C-5-Substituted (S)-6-Methoxynicotine Analogs for Nicotinic Receptor Probe Development

Leveraging the regioselective C-5 lithiation of (S)-6-methoxynicotine derivatives, researchers can precisely install functional groups at this position to explore structure-activity relationships at nicotinic acetylcholine receptors [1]. The two-step synthetic accessibility from (S)-nicotine further enables rapid analog generation [1].

Preparation of Solid Pharmaceutical Intermediates Requiring Accurate Weighing and Handling

The crystalline solid nature (mp 48–53 °C) of methyl 6-methoxynicotinate provides inherent advantages in solid-dosage formulation and process development, where liquid or low-melting analogs introduce handling and weighing variability [1]. This physical form facilitates accurate stoichiometric dispensing and consistent reaction outcomes [1].

Agrochemical Building Block Requiring Defined Pyridine Substitution Pattern

Methyl 6-methoxynicotinate serves as a key intermediate in the synthesis of plant growth regulators and pesticides where the 6-methoxy-3-carboxylate motif is essential for biological activity [1]. Substitution with other regioisomers may abolish target binding or alter metabolic stability .

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